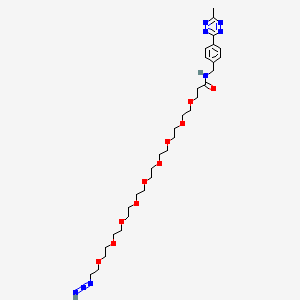

Methyltetrazine-amino-PEG9-azide

Description

Properties

Molecular Formula |

C31H51N8O10+ |

|---|---|

Molecular Weight |

695.8 g/mol |

IUPAC Name |

imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |

InChI |

InChI=1S/C31H50N8O10/c1-27-35-37-31(38-36-27)29-4-2-28(3-5-29)26-33-30(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34-39-32/h2-5,32H,6-26H2,1H3/p+1 |

InChI Key |

BZTDVBGNTNJQLX-UHFFFAOYSA-O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |

Origin of Product |

United States |

Foundational & Exploratory

Methyltetrazine-amino-PEG9-azide chemical structure and properties

Whitepaper: Methyltetrazine-amino-PEG9-azide in Advanced Bioconjugation

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed drug development, targeted therapeutics, and molecular imaging. At the forefront of this chemical revolution are heterobifunctional crosslinkers like Methyltetrazine-amino-PEG9-azide (often structurally realized as an amido-PEG derivative). By housing two independent, highly reactive moieties separated by a precisely engineered hydrophilic spacer, this molecule empowers researchers to perform sequential, non-intersecting click chemistry reactions—specifically, Inverse-Electron Demand Diels-Alder (IEDDA) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—on a single biological scaffold without the need for toxic metal catalysts[1].

Structural Anatomy & Causality

As an application scientist, it is critical to understand why each component of this molecule was selected, as the architecture directly dictates experimental outcomes.

-

The Kinetic Driver (Methyltetrazine): Unsubstituted H-tetrazines are highly reactive but prone to degradation in aqueous buffers. The addition of a methyl group strikes an optimal thermodynamic balance. Methyltetrazine groups exhibit exceptional stability in aqueous media while maintaining rapid second-order rate constants (up to 2000 M⁻¹ s⁻¹) in IEDDA reactions with strained alkenes like trans-cyclooctene (TCO)[2].

-

The Solubilizing Scaffold (Amino-PEG9): The "amino" designation typically refers to the stable amide linkage connecting the tetrazine to the polyethylene glycol (PEG) chain. A 9-unit PEG spacer provides a spatial separation of approximately 35–40 Å. This specific length significantly enhances aqueous solubility and provides a flexible connection that minimizes steric hindrance during bioconjugation[3]. It prevents payload quenching and shields the conjugate from non-specific protein interactions.

-

The Orthogonal Handle (Azide): The terminal azide moiety is inert to native biological functionalities (amines, thiols, carboxyls) but highly reactive in SPAAC[4]. By remaining dormant during the initial IEDDA reaction, the azide acts as a reliable anchor for secondary functionalization.

Figure 1: Dual bioorthogonal conjugation pathway utilizing IEDDA and SPAAC reactions.

Physicochemical Properties

To ensure reproducibility, quantitative data regarding the linker must be factored into stoichiometric calculations and solvent selection.

| Property | Specification | Causality / Experimental Impact |

| Chemical Architecture | Heterobifunctional | Enables two independent, non-intersecting bioorthogonal reactions. |

| Molecular Weight | ~650 Da (PEG9 average) | Small enough to avoid altering protein folding; large enough to prevent steric clash. |

| Spacer Length | 9 PEG units | Optimizes solubility and prevents fluorophore quenching via spatial separation. |

| Aqueous Solubility | Excellent (PBS, Water) | Eliminates the need for high concentrations of organic co-solvents (DMSO/DMF) that denature proteins. |

| IEDDA Rate Constant | Up to 2000 M⁻¹ s⁻¹ | Allows for rapid labeling at sub-micromolar concentrations, preserving biological activity. |

Self-Validating Experimental Protocol: Sequential Bioconjugation

A protocol is only as robust as its internal validation mechanisms. When performing dual-labeling (e.g., attaching a targeting antibody to a therapeutic payload and a fluorophore), the order of operations is dictated by kinetics. IEDDA is orders of magnitude faster than SPAAC; therefore, the tetrazine-TCO ligation must be performed first.

Critical Pre-requisite: Ensure all buffers (e.g., PBS) are strictly free of Sodium Azide (NaN₃). NaN₃ is a common antimicrobial preservative in commercial antibodies, but it will competitively bind to DBCO reagents, completely halting the secondary SPAAC reaction.

Step 1: IEDDA Ligation (Primary Functionalization)

-

Preparation: Buffer exchange the TCO-modified biomolecule into 1X PBS (pH 7.4) to a concentration of 1-5 mg/mL.

-

Conjugation: Add 1.5 to 5 molar equivalents of Methyltetrazine-amino-PEG9-azide (prepared as a 10 mM stock in DMSO).

-

Incubation: Incubate at room temperature for 30–60 minutes.

-

In-Process Validation (The "Pink Shift"): Methyltetrazine possesses a distinct pink color with an absorbance peak at ~520 nm. A successful IEDDA reaction results in the release of N₂ gas and the formation of a colorless dihydropyridazine. The disappearance of the 520 nm peak via UV-Vis spectroscopy serves as a real-time, self-validating indicator of reaction completion.

Step 2: Purification

-

Removal of Excess Linker: Purify the azide-functionalized intermediate using Size Exclusion Chromatography (SEC) or spin desalting columns (e.g., Zeba™). This prevents unreacted linker from competing in the next step.

Step 3: SPAAC Ligation (Secondary Functionalization)

-

Conjugation: To the purified azide-functionalized biomolecule, add 2 to 5 molar equivalents of a DBCO-modified payload (e.g., DBCO-Fluorophore).

-

Incubation: Incubate at room temperature for 2–4 hours. SPAAC kinetics are slower than IEDDA, requiring longer incubation or slight molar excesses to drive the reaction to completion.

-

Final Validation: Analyze the final conjugate via LC-MS to confirm the expected isobaric mass shift, or utilize SDS-PAGE with in-gel fluorescence to verify that the fluorophore is covalently bound to the protein band.

Figure 2: Step-by-step experimental workflow for self-validating sequential bioconjugation.

References

Sources

Synthesis, Purification, and Characterization of Methyltetrazine-amino-PEG9-azide: A Technical Guide for Advanced Bioconjugation

Executive Summary

In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the demand for highly specific, heterobifunctional crosslinkers is paramount. Methyltetrazine-amino-PEG9-azide (often referred to as Methyltetrazine-amido-PEG9-azide following its synthesis) serves as a premier dual-handle linker. By combining the unprecedented reaction kinetics of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with the robust versatility of Azide-Alkyne Cycloaddition (CuAAC or SPAAC), this molecule enables sequential, orthogonal modifications of complex biological scaffolds.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic protocols. Here, we dissect the causality behind the molecular design, establish a self-validating synthetic workflow, and provide the analytical frameworks necessary to ensure absolute scientific integrity during production.

Molecular Design & Mechanistic Causality

The architecture of Methyltetrazine-amino-PEG9-azide is not arbitrary; every moiety serves a highly specific physicochemical and biological purpose:

-

The Methyltetrazine (Me-Tz) Headgroup: While hydrogen-substituted tetrazines (H-tetrazines) offer marginally faster IEDDA kinetics, they are notoriously unstable in aqueous buffers, often degrading before conjugation is complete. The addition of a methyl group provides critical steric and electronic stabilization, yielding a highly robust diene that still reacts with trans-cyclooctene (TCO) at exceptionally fast rates (

) without the need for copper catalysis . -

The PEG9 Spacer: A polyethylene glycol chain of exactly 9 units (approx. 3.6 nm extended length) is strategically chosen. It is long enough to prevent steric hindrance between the two bulky click-chemistry targets (e.g., a monoclonal antibody and a fluorophore), yet short enough to prevent excessive hydrodynamic drag. Furthermore, PEG9 imparts massive hydrophilicity, counteracting the hydrophobic nature of the tetrazine and preventing aggregation of the final bioconjugate.

-

The Azide (

) Tail: Azides are the gold standard for bioorthogonal chemistry due to their inertness to native biological functional groups (amines, thiols, carboxyls). They can be subsequently reacted with strained alkynes (e.g., DBCO, BCN) in a catalyst-free SPAAC reaction, or with terminal alkynes via CuAAC .

Retrosynthetic Strategy & Reaction Logic

The most efficient and scalable route to synthesize this linker is the amidation of a Methyltetrazine-NHS ester with an Amino-PEG9-azide precursor.

N-hydroxysuccinimide (NHS) esters are highly specialized electrophiles designed for the targeted acylation of primary amines . The causality behind this choice lies in its mild reaction conditions: the reaction proceeds at room temperature without the need for harsh coupling reagents (like HATU or EDC) that could inadvertently degrade the sensitive tetrazine core or reduce the azide.

Figure 1: Synthesis and purification workflow for Methyltetrazine-amino-PEG9-azide.

Self-Validating Experimental Protocol: Synthesis

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to verify success before proceeding.

Materials Required:

-

Methyltetrazine-NHS ester (1.0 equivalents)

-

Amino-PEG9-azide (1.05 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation & Solvation:

-

Action: Dissolve 100 mg (0.305 mmol) of Methyltetrazine-NHS ester in 5 mL of anhydrous DCM under an Argon atmosphere.

-

Causality: Anhydrous DCM is critical. NHS esters are highly susceptible to hydrolysis in the presence of ambient moisture, which would yield an unreactive carboxylic acid dead-end .

-

Self-Validation Checkpoint 1: Visually inspect the solution. It must be a vibrant, clear pink/red. Any turbidity indicates moisture contamination or degraded starting material.

-

-

Nucleophilic Addition:

-

Action: Add 140.5 mg (0.320 mmol, 1.05 eq) of Amino-PEG9-azide, followed immediately by 106

L (0.610 mmol, 2.0 eq) of DIPEA. -

Causality: We use a slight excess of the PEG-amine because it is significantly easier to separate from the final product during reverse-phase HPLC than unreacted hydrophobic Me-Tz-NHS. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the NHS ester.

-

-

Reaction Propagation:

-

Action: Stir the reaction mixture at room temperature (

) for 2 hours, protected from light. -

Self-Validation Checkpoint 2 (LC-MS Tracking): At

, withdraw a 5

-

-

Quenching & Concentration:

-

Action: Once validated, evaporate the DCM under reduced pressure (rotary evaporation) at a bath temperature not exceeding

to prevent thermal degradation of the tetrazine.

-

Purification & Isolation Strategy

The crude mixture contains the target molecule, N-hydroxysuccinimide (the leaving group), residual DIPEA salts, and trace unreacted Amino-PEG9-azide.

RP-HPLC Methodology:

-

Column: Preparative C18 Reverse-Phase Column (e.g.,

, 5 -

Mobile Phase A: Milli-Q Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% TFA.

-

Gradient: 10% B to 90% B over 30 minutes.

-

Causality: The TFA acts as an ion-pairing agent, sharpening the chromatographic peaks by suppressing the ionization of residual silanols on the stationary phase. Because the PEG9 chain imparts significant hydrophilicity, the target compound will elute earlier (~14.5 min) than any trace hydrophobic Me-Tz-NHS precursor (~18.2 min).

-

Self-Validation Checkpoint 3: Monitor the UV-Vis trace simultaneously at 254 nm (aromatic rings) and 520 nm (tetrazine core). Only pool fractions that exhibit strong absorbance at both wavelengths.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the isolated product must conform to the following physicochemical parameters. All quantitative data is summarized below for easy comparison against experimental yields.

| Parameter | Expected Value | Analytical Method | Causality / Significance |

| Chemical Formula | N/A | Defines the exact stoichiometry of the amidation product. | |

| Molecular Weight | 650.72 g/mol | N/A | Baseline theoretical value for mass spectrometry. |

| LC-MS | 651.3 | ESI-MS (Positive Mode) | Confirms successful amidation and the presence of an intact tetrazine core. |

| UV-Vis | UV-Vis Spectroscopy | Validates the presence of the characteristic pink/red methyltetrazine chromophore. | |

| HPLC Retention Time | RP-HPLC (C18, 10-90% MeCN) | Indicates high polarity relative to the hydrophobic NHS precursor ( | |

| Isolated Yield | 75 - 85% | Gravimetric Analysis | Accounts for expected mechanical losses during RP-HPLC purification and lyophilization. |

Downstream Application: Dual Bioorthogonal Pathways

The true value of Methyltetrazine-amino-PEG9-azide lies in its ability to facilitate sequential, highly controlled bioconjugation. Because IEDDA and SPAAC/CuAAC are mutually orthogonal (they do not cross-react), researchers can execute multi-stage assemblies on a single scaffold.

Figure 2: Sequential dual bioorthogonal conjugation using IEDDA and SPAAC/CuAAC click chemistry.

Application Logic:

-

First Conjugation (IEDDA): The linker is introduced to a TCO-modified protein. The tetrazine reacts instantly, releasing nitrogen gas (

) as the only byproduct, yielding a stable dihydropyridazine linkage. The protein is now "PEGylated" and functionalized with a terminal azide. -

Second Conjugation (SPAAC/CuAAC): The newly formed Protein-PEG9-Azide intermediate is exposed to an alkyne-bearing payload (e.g., a DBCO-fluorophore or a cytotoxic drug). The azide reacts to form a stable triazole linkage, completing the dual-conjugation workflow without any interference between the two chemical steps.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519.[Link]

-

Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry, 19(12), 2297-2299.[Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press (Elsevier).[Link]

Stability and storage conditions for Methyltetrazine-amino-PEG9-azide

Technical Guide: Stability and Storage of Methyltetrazine-amino-PEG9-azide

Executive Summary

Methyltetrazine-amino-PEG9-azide is a high-value, heterobifunctional linker used in advanced bioconjugation, specifically facilitating "click" chemistry via two orthogonal pathways: Inverse Electron Demand Diels-Alder (IEDDA) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

While the methyl substitution on the tetrazine ring confers greater stability than hydrogen-substituted analogs, the molecule remains sensitive to environmental stressors. This guide defines the rigorous storage, handling, and quality control protocols required to maintain the integrity of this reagent.

Chemical Stability Profile

The stability of Methyltetrazine-amino-PEG9-azide is dictated by the interplay of its three functional domains. Understanding these vulnerabilities is the first step in preventing degradation.

| Moiety | Function | Primary Instability Factor | Critical Insight |

| Methyltetrazine | IEDDA Ligation (TCO reactive) | Hydrolysis & Photolysis | The tetrazine core is the "weakest link." It degrades in water (nucleophilic attack) and UV/Visible light (N₂ extrusion). Methylation improves stability over H-tetrazine but does not eliminate sensitivity. |

| PEG9 Spacer | Solubility & Flexibility | Hygroscopicity | The long polyethylene glycol (PEG) chain attracts atmospheric moisture. Water absorption accelerates tetrazine hydrolysis. |

| Azide | Click Chemistry (Alkyne reactive) | Reduction & Thermal | Generally stable, but can be reduced to amines by phosphines (Staudinger) or thiols (DTT/BME). Stable to hydrolysis. |

| Amine | Conjugation (NHS/COOH) | Oxidation & pH | Susceptible to oxidation if stored in solution for prolonged periods. Reactivity is pH-dependent (requires unprotonated state). |

Degradation Mechanisms

The degradation of the tetrazine ring is the primary failure mode. This process is often irreversible and renders the molecule inert toward Trans-Cyclooctene (TCO).

Hydrolysis Pathway

In aqueous environments, particularly at pH > 7.5 or in the presence of nucleophiles, the tetrazine ring undergoes nucleophilic attack. This results in ring opening and the release of nitrogen gas, destroying the diene system required for IEDDA.

Photolytic Decomposition

Tetrazines absorb light (typically ~520 nm, giving them a pink/red color). Absorption of photons can excite the ring, leading to the extrusion of nitrogen (N₂) and the formation of dihydro-phthalazine byproducts or acyclic nitriles, neither of which are reactive toward TCO.

Visualization of Stability Logic

Figure 1: Causal relationship between storage stressors and chemical degradation.

Storage Protocols

Solid State Storage (Long-Term)

-

Temperature: -20°C is mandatory. -80°C is acceptable but offers diminishing returns for this specific linker.

-

Atmosphere: Store under an inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials or foil-wrapped polypropylene to block light.

-

Desiccation: The vial must be sealed inside a secondary container (e.g., a ziplock bag or jar) containing active desiccant packets (silica gel or CaSO₄). This counteracts the hygroscopic nature of the PEG9 chain.

Solution Storage (Short-Term)

Avoid storing in solution if possible. If necessary, follow these strict rules:

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Concentration: Higher concentrations (>10 mM) are generally more stable than dilute solutions.

-

Duration:

-

Avoid: Water, Methanol, Ethanol (protic solvents accelerate degradation), and buffers containing nucleophiles (Tris, Glycine).

Table 1: Solvent Compatibility Matrix

| Solvent | Compatibility | Notes |

| Anhydrous DMSO | Excellent | Preferred for stock solutions. Freeze/thaw stable. |

| Anhydrous DMF | Good | Good alternative, easier to remove than DMSO. |

| Water / PBS | Poor | Use immediately. Do not store. Hydrolysis risk.[1][2] |

| Methanol/Ethanol | Poor | Nucleophilic solvent; potential for transesterification or ring attack. |

| DCM / Chloroform | Moderate | Good solubility, but volatile. Evaporation changes concentration. |

Handling & Usage Workflow

To ensure scientific integrity and reproducibility, follow this "Self-Validating" workflow.

Step 1: Equilibration (The Anti-Condensation Rule)

-

Action: Remove the vial from -20°C storage and let it sit on the bench for 20–30 minutes before opening.

-

Why: Opening a cold vial introduces atmospheric moisture, which condenses instantly on the hygroscopic PEG9 linker. This water will degrade the remaining solid during subsequent storage.

Step 2: Visual QC Check

-

Action: Inspect the compound.

-

Pass Criteria: Deep pink to bright red solid or oil.

-

Fail Criteria: Yellow, orange, or colorless.

-

Mechanism: The tetrazine chromophore is responsible for the red color. Loss of color indicates ring destruction (oxidation or hydrolysis).

Step 3: Solubilization

-

Dissolve in Anhydrous DMSO to a 10–50 mM stock concentration.

-

Tip: If the compound is an oil (common for PEG9 derivatives), wash the vial walls with solvent to ensure full recovery.

Step 4: Reaction Setup

-

pH Control: Maintain reaction pH between 6.0 and 7.5.

-

Avoid: pH > 8.0 (rapid hydrolysis).

-

Stoichiometry: Use 1.5–2.0 equivalents of Tetrazine relative to the TCO target to account for minor hydrolysis during the reaction timeframe.

Step 5: Instrumental Verification (Optional but Recommended)

For critical drug development workflows, validate purity via LC-MS.

-

Expected Mass: [M+H]+ or [M+Na]+ corresponding to the specific MW of the PEG9 analog (approx. 600–800 Da depending on exact structure).

-

UV Trace: Monitor absorbance at 254 nm (aromatic) and 520 nm (tetrazine specific). A peak at 254 nm without a corresponding 520 nm signal indicates a degraded ("dead") linker.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[3] Journal of the American Chemical Society.[3] Link

-

Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-based cycloadditions: application to pretargeted live cell imaging.[3] Bioconjugate Chemistry. Link

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation.[3] Bioconjugate Chemistry. Link

-

BroadPharm. Methyltetrazine-PEG-Azide Product Guidelines. BroadPharm Technical Data. Link

-

BenchChem. Preventing hydrolysis of Methyltetrazine-PEG12-acid in aqueous buffers. BenchChem Technical Support. Link

Sources

Role of the PEG9 linker in Methyltetrazine-amino-PEG9-azide functionality

Architectural Precision in Bioconjugation: The Mechanistic Role of the PEG9 Linker in Methyltetrazine-amino-PEG9-azide

Executive Summary

In the rapidly evolving landscape of bioconjugation, targeted protein degradation, and multiplex diagnostics, the structural bridge connecting functional moieties is as critical as the reactive groups themselves. Methyltetrazine-amino-PEG9-azide is a premier heterobifunctional crosslinker designed for orthogonal, dual-click chemistry. By combining an ultrafast Inverse Electron-Demand Diels-Alder (IEDDA) reactive group with a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactive group, this molecule enables the sequential assembly of complex biological architectures.

This technical guide explores the biomechanical causality behind the selection of the PEG9 (polyethylene glycol, 9 units) linker, detailing how its precise length (~36 Å) and physicochemical properties dictate success in ternary complex formation, pharmacokinetics, and cell-surface labeling.

The Tripartite Architecture and Mechanistic Synergy

To understand the utility of Methyltetrazine-amino-PEG9-azide, one must deconstruct its three functional domains:

-

Methyltetrazine Moiety: Drives the IEDDA reaction with trans-cyclooctene (TCO) derivatives. This reaction is exceptionally fast (

), proceeds without a catalyst, and is driven to irreversibility by the release of nitrogen gas ( -

Azide Moiety: Serves as the secondary bioorthogonal handle. It remains completely inert during the IEDDA reaction, allowing for subsequent SPAAC with dibenzocyclooctyne (DBCO) or Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes.

-

The PEG9 Linker: The structural backbone. Composed of nine repeating ethylene oxide units (

), it provides a highly flexible, hydrophilic spacer that dictates the spatial orientation of the conjugated payloads.

Mechanistic Pathway of Dual-Click Assembly

The orthogonal nature of the tetrazine and azide groups allows researchers to perform sequential conjugations without cross-reactivity, a critical requirement for assembling complex therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).

Orthogonal bioconjugation workflow using Methyltetrazine-amino-PEG9-azide.

The Biomechanical Causality of the PEG9 Linker

The selection of a PEG9 linker over shorter (e.g., PEG4) or longer (e.g., PEG12, PEG24) variants is rarely arbitrary. It is a calculated decision balancing steric hindrance, solubility, and entropic penalties[1].

-

Steric Relief vs. Entropic Penalty: In the formation of ternary complexes—such as a PROTAC bridging a target protein and an E3 ligase—shorter linkers often result in steric clashing between the two massive protein bodies. Conversely, excessively long linkers (PEG12+) introduce a high entropic penalty; the highly flexible chain must lose significant conformational freedom to lock the proteins into a productive orientation[2]. PEG9 (~36 Å extended length) frequently serves as the "Goldilocks" zone, providing enough distance to prevent clashing while maintaining a manageable conformational space for ternary complex formation[3][4].

-

Aqueous Solubility and "Stealth": The hydrophilicity of the nine ethylene oxide units creates a localized hydration shell. This "stealth" property reduces non-specific protein adsorption and shields hydrophobic payloads (like certain cytotoxins or fluorophores) from inducing aggregation[5].

-

Cellular Permeability Modulation: The length of the PEG chain directly impacts cell permeability. While shorter linkers are preferred for intracellular targets, PEG9 provides a unique threshold. When conjugated to charged molecules (e.g., sulfo-Cy5), the PEG9 linker ensures the conjugate remains strictly cell-impermeable, making it an ideal choice for multiplex labeling of exclusively cell-surface proteins without intracellular background noise[6].

Quantitative Benchmarking: Linker Length Dynamics

The following tables summarize the kinetic parameters of the reactive groups and the physical properties dictated by linker length.

Table 1: Reaction Kinetics & Parameters for Methyltetrazine-amino-PEG9-azide

| Reaction Type | Functional Groups | Rate Constant (

Table 2: Comparative Physicochemical Properties by PEG Length[1][7]

| Property | PEG4 (~16 Å) | PEG9 (~36 Å) | PEG12 (~48 Å) | PEG24 (~96 Å) |

|---|---|---|---|---|

| Aqueous Solubility | Moderate | High | Very High | Excellent |

| Steric Shielding | Minimal | Optimal | Strong | Excessive |

| Ternary Complex Entropic Penalty | Low | Moderate | High | Very High |

| In Vivo Half-Life Extension | Short | Moderate | Long | Very Long |

| Cell Permeability (General) | High | Moderate | Low | Very Low |

Self-Validating Experimental Protocol: Dual-Targeting Bioconjugation

To ensure scientific rigor and reproducibility, bioconjugation protocols must be self-validating. The following methodology details the step-by-step conjugation of a TCO-modified antibody to a DBCO-modified fluorophore using Methyltetrazine-amino-PEG9-azide, incorporating critical quality control checkpoints.

Phase 1: IEDDA Conjugation (Antibody-PEG9-Azide Formation)

Causality Note: The IEDDA reaction is performed first because tetrazines are sensitive to long-term aqueous exposure and basic pH, whereas azides are highly stable.

-

Preparation: Dissolve Methyltetrazine-amino-PEG9-azide in anhydrous DMSO to a 10 mM stock. Ensure the TCO-modified antibody is in a primary amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

-

Reaction: Add 1.5 to 2.0 molar equivalents of the crosslinker to the antibody. Why 1.5 eq? This slight excess drives the pseudo-first-order reaction to completion rapidly (typically <30 mins at room temperature) without overwhelming the solution with unreacted small molecules that complicate purification.

-

Validation Checkpoint 1 (LC-MS): Do not proceed blindly. Analyze an aliquot via intact protein LC-MS. You must observe a mass shift corresponding to the crosslinker mass minus 28 Da (loss of

). This confirms covalent attachment rather than non-specific binding. -

Purification: Remove unreacted crosslinker using a 10 kDa MWCO spin filter (e.g., Amicon). Wash 3x with PBS.

Phase 2: SPAAC Conjugation (Final Assembly)

-

Reaction: Add 3.0 molar equivalents of the DBCO-modified payload to the purified Antibody-PEG9-Azide intermediate.

-

Incubation: Incubate at room temperature for 2–4 hours. Why longer? SPAAC kinetics (

) are orders of magnitude slower than IEDDA. -

Quenching: Add excess free azide (e.g., 2-azidoethanol) to quench unreacted DBCO, preventing off-target reactions downstream.

-

Validation Checkpoint 2 (SDS-PAGE / UV-Vis): Run the conjugate on an SDS-PAGE gel and perform fluorescence scanning to confirm the payload is covalently linked to the high-molecular-weight antibody band. Use UV-Vis spectroscopy to calculate the Degree of Labeling (DoL) based on the payload's extinction coefficient.

Advanced Applications in Therapeutics and Diagnostics

Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the linker is not merely a passive string; it actively participates in the thermodynamics of the ternary complex. Research utilizing PEG9-based degraders (such as sTCO-PEG9-CRBN) has demonstrated that a 36 Å linker can successfully bridge a target protein and an E3 ubiquitin ligase[4]. While computational modeling platforms like PRosettaC indicate that the high flexibility of PEG9 can complicate predictive docking due to a vast conformational landscape[2], empirical data proves that for targets requiring significant spatial clearance to align surface lysines with the E2/E3 ubiquitination machinery, PEG9 provides the necessary reach without the severe pharmacokinetic penalties of longer PEG chains[3][4].

Multiplex Cell Surface Labeling

For advanced cellular diagnostics, researchers utilize Methyltetrazine-amino-PEG9-azide to achieve highly multiplexed imaging. By leveraging the orthogonal nature of IEDDA and SPAAC alongside the specific physicochemical properties of PEG9, scientists can label multiple cell-surface receptors simultaneously. The hydrophilicity and length of the PEG9 linker, especially when conjugated to charged fluorophores, restrict the molecules from crossing the lipid bilayer. This ensures that only cell-surface proteins are labeled, effectively eliminating intracellular background fluorescence and allowing for pristine confocal imaging[6].

References

-

[1] The Balancing Act: A Head-to-Head Comparison of PEG9 and PEG12 Linkers in Bioconjugation. Benchchem. Available at:

-

[6] A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society. Available at:

-

[5] PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks. Available at:

-

[3] The Crucial Role of Linkers in PROTACs: A Technical Guide to Tos-PEG9-Boc and Related Structures. Benchchem. Available at:

-

Overview of PEG Linkers. ChemPep. Available at:

-

[7] How to Choose the Right PEG Linker for Your Research and Applications. PrecisePEG. Available at:

-

[4] Investigating protein degradability through site-specific ubiquitin ligase recruitment. RSC Publishing. Available at:

-

[2] PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes. ACS Publications. Available at:

Sources

Understanding the inverse-electron-demand Diels-Alder (iEDDA) reaction with methyltetrazine

[1]

Introduction: The "Goldilocks" Reagent of Bioorthogonal Chemistry

The inverse-electron-demand Diels-Alder (iEDDA) reaction has fundamentally shifted the landscape of chemical biology, offering kinetics orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC). However, within the iEDDA toolkit, a critical trade-off exists between reactivity and stability .[1]

While hydrogen-substituted tetrazines (H-Tz) offer blazing speed (

Methyltetrazine (MeTz) occupies the "Goldilocks" zone. By substituting a hydrogen with a methyl group, the electron density of the tetrazine ring is slightly increased. This modification reduces the reaction rate to a manageable but still rapid range (~

Mechanistic Deep Dive

The iEDDA reaction between methyltetrazine and trans-cyclooctene (TCO) is driven by the interaction between the HOMO of the dienophile (TCO) and the LUMO of the diene (Tetrazine).

Orbital Interactions & The Methyl Effect

-

LUMO Lowering: The tetrazine ring is electron-deficient, lowering its LUMO energy.

-

HOMO Raising: TCO is a strained alkene (approx. 26 kcal/mol strain energy), raising its HOMO energy.

-

The Methyl Perturbation: The methyl group is weakly electron-donating (inductive effect). This slightly raises the LUMO of the tetrazine compared to H-Tz, increasing the HOMO-LUMO gap and explaining the reduced kinetic rate. However, this same electron donation protects the ring from nucleophilic attack (hydrolysis) by water or serum nucleophiles.

Reaction Pathway

The reaction proceeds through a cascade:

-

[4+2] Cycloaddition: The rate-determining step forming a bicyclic intermediate.

-

Retro-Diels-Alder: Rapid expulsion of nitrogen gas (

), driving the reaction irreversibly. -

Tautomerization: The resulting 4,5-dihydropyridazine often tautomerizes to the 1,4-dihydropyridazine isomer.

Caption: The iEDDA reaction pathway. The irreversible release of nitrogen gas drives the equilibrium forward, ensuring high conversion yields.

The Reactivity Landscape: Comparative Data

Selecting the right tetrazine is a data-driven decision. The table below contrasts MeTz with other common derivatives.

Table 1: Kinetic and Stability Comparison of Tetrazine Derivatives

| Tetrazine Derivative | Substituent Effect | Serum Stability ( | Primary Application | |

| H-Tetrazine | Electron-withdrawing (H) | ~30,000 | < 10 hours | Rapid in vitro labeling |

| Methyltetrazine | Weakly donating (Me) | ~500 - 2,000 | > 15 hours | In vivo Pretargeting |

| Bis-Pyridyl Tetrazine | Strong withdrawing | > 300,000 | < 1 hour | Ultra-fast "wash-free" imaging |

| Phenyl-Tetrazine | Conjugation/Steric | ~10 - 100 | High | Polymer crosslinking |

*Note: Rate constants (

Experimental Workflows

Synthesis of Methyltetrazine Derivatives

While many researchers purchase activated esters, custom synthesis is often required for specific payloads. The Pinner-like synthesis is the industry standard for creating the MeTz core.

Protocol: Zinc-Triflate Catalyzed Synthesis

-

Reagents: 5-cyanopentanoic acid (functional handle), Acetamidine hydrochloride (methyl source), Zn(OTf)

, Hydrazine hydrate. -

Reaction: Combine nitrile and acetamidine (10:1 ratio) with Zn(OTf)

(0.5 eq) and hydrazine (excess) in dioxane. Reflux at 60°C for 24h. -

Oxidation: The intermediate dihydrotetrazine is yellow/orange. Cool to 0°C. Add NaNO

and slowly acidify with HCl to oxidize to the aromatic tetrazine (Pink/Red). -

Purification: Silica gel chromatography. MeTz derivatives are typically bright pink/red.

Bioconjugation Protocol (Protein Labeling)

This protocol describes labeling a monoclonal antibody (mAb) with TCO, followed by reaction with a MeTz-Fluorophore.

Reagents:

-

mAb (1 mg/mL in PBS, pH 7.4)

-

TCO-PEG4-NHS Ester (10 mM stock in DMSO)

-

MeTz-Fluorophore (e.g., MeTz-Cy5)

Step-by-Step:

-

Buffer Exchange: Ensure mAb is in amine-free buffer (PBS, pH 7.4). Remove Tris or Glycine via Zeba spin columns.

-

Activation: Add TCO-NHS (10-20 molar excess) to mAb.

-

Incubation: React for 1 hour at RT or 4°C overnight.

-

Purification: Remove unreacted TCO via PD-10 desalting column. Critical: TCO is hydrophobic; ensure no precipitation occurs.[2]

-

Verification: Measure TCO/mAb ratio (DOL) using a tetrazine titration assay (monitor absorbance decrease at 520 nm).

-

Ligation: Add MeTz-Fluorophore (5 eq relative to TCO) to TCO-mAb. Reaction should be complete < 15 mins.

In Vivo Pretargeting Workflow

This is the "killer app" for MeTz. The separation of the antibody and the payload allows for high-contrast imaging.

Caption: Two-step pretargeting strategy. The lag time allows the antibody to clear from the blood, minimizing background radiation before the payload is introduced.

Troubleshooting & Optimization

Stability vs. Reactivity

-

Problem: MeTz signal decreases over time in stock solution.

-

Cause: Slow hydrolysis or light sensitivity.

-

Solution: Store MeTz stocks in DMSO at -20°C, protected from light. Avoid protic solvents (MeOH/Water) for long-term storage.

"Dead" TCO (Isomerization)

-

Problem: Poor conjugation yields despite verified MeTz activity.

-

Cause: TCO can isomerize to the unreactive cis-cyclooctene (CCO) in the presence of thiols or copper ions in vivo or in storage.

-

Solution: Use trans-cyclooctene derivatives with steric shielding (e.g., conformationally strained TCOs) or store under inert atmosphere. Avoid buffers with free thiols (DTT, BME) during storage.

Solubility

-

Problem: MeTz-payload precipitates in aqueous buffer.

-

Solution: MeTz is hydrophobic. Always include a PEG spacer (PEG4-PEG8) between the MeTz core and the payload to enhance water solubility.

References

-

Blackman, M. L., et al. "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity." Journal of the American Chemical Society, 2008. Link

-

Rossin, R., et al. "In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice." Angewandte Chemie International Edition, 2010. Link

-

Devaraj, N. K., et al. "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry, 2012. Link

-

Knall, A.-C., et al. "Inverse Electron Demand Diels–Alder (iEDDA)-Initiated Conjugation: A (High) Potential Click Chemistry Scheme." Chemical Society Reviews, 2013. Link

-

Meyer, J. P., et al. "Strategies for the construction of tetrazine-containing radiotracers." Journal of Labelled Compounds and Radiopharmaceuticals, 2016. Link

Bioorthogonal Profiling of Methyltetrazine-amino-PEG9-azide: A Technical Guide to Azide Reactivity and Dual-Conjugation Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction kinetics, and self-validating experimental protocols.

Executive Summary: The Heterobifunctional Advantage

In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the ability to selectively modify biomolecules without disrupting their native function is paramount. Methyltetrazine-amino-PEG9-azide is a premier heterobifunctional crosslinker designed for orthogonal, dual-labeling strategies.

As an application scientist, I frequently recommend this specific architecture because it elegantly solves three distinct bioconjugation challenges simultaneously:

-

Orthogonality: It houses a Methyltetrazine (Tz) group for Inverse Electron Demand Diels-Alder (IEDDA) reactions and an Azide (

) group for Azide-Alkyne Cycloadditions. These two pathways are mutually exclusive and do not cross-react[1]. -

Hydrodynamic Spacing: The PEG9 (polyethylene glycol) spacer provides approximately 3.5 nm of flexible, hydrophilic distance. This is a critical causal factor in preventing steric clash between the bulky Tz-TCO adduct and the Azide-Alkyne adduct once both ends are conjugated.

-

Aqueous Solubility: The PEG9 chain prevents the aggregation of highly hydrophobic payloads (like certain fluorophores or cytotoxins) during the conjugation process.

This whitepaper provides an in-depth mechanistic analysis of the azide group's reactivity within this molecule, supported by kinetic data and field-proven experimental protocols.

Mechanistic Deep Dive: Reactivity of the Azide Group

The terminal azide group on the PEG9 linker is an aliphatic azide. Its reactivity is governed by its ability to act as a 1,3-dipole in cycloaddition reactions. Researchers have two distinct pathways to exploit this group: SPAAC and CuAAC .

Pathway A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free "click" reaction driven by the release of ring strain in cyclooctynes. When reacting the aliphatic azide of Methyltetrazine-amino-PEG9-azide, the choice of cyclooctyne dictates the reaction kinetics:

-

DBCO (Dibenzocyclooctyne): DBCO is generally the preferred partner for aliphatic azides. The fused dibenzo ring system imparts immense ring strain, lowering the activation energy for the cycloaddition. The second-order rate constant (

) for DBCO with aliphatic azides is robust, typically ranging from 0.24 to 0.34 -

BCN (Bicyclo[6.1.0]nonyne): While BCN exhibits superior kinetics with aromatic azides, its reaction rate with aliphatic azides (like the one on our PEG9 linker) is slower (

) [2]. However, BCN is smaller and exhibits higher stability in reducing environments (e.g., high intracellular glutathione concentrations), making it a viable alternative when DBCO's hydrophobicity is a liability.

Pathway B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC utilizes a terminal alkyne and requires a Copper(I) catalyst. While CuAAC is highly efficient and regioselective (forming exclusively 1,4-disubstituted 1,2,3-triazoles), the requirement for Cu(I) introduces the risk of Reactive Oxygen Species (ROS) generation. In my experience, CuAAC should be reserved for robust, in vitro peptide modifications where the protein is not susceptible to oxidative damage.

Diagram 1: Orthogonal reactivity pathways of Methyltetrazine-amino-PEG9-azide.

Quantitative Kinetic Comparison

To design a successful dual-conjugation workflow, one must understand the temporal dynamics of each functional group. Because the IEDDA reaction (Methyltetrazine + TCO) is orders of magnitude faster than SPAAC, SPAAC must always be performed first to prevent steric occlusion.

| Reaction Type | Reagents | Catalyst Required? | Approx. Rate Constant ( | Primary Application |

| IEDDA | Methyltetrazine + TCO | No | 800 - >10,000 | Ultra-fast in vivo imaging, fragile proteins |

| SPAAC | Azide + DBCO | No | 0.24 - 0.34 | Copper-free bioconjugation (aliphatic azides) |

| SPAAC | Azide + BCN | No | 0.07 - 0.18 | Copper-free bioconjugation (reducing conditions) |

| CuAAC | Azide + Terminal Alkyne | Yes (Cu I) | 10 - 100 | High-throughput in vitro peptide labeling |

The Sodium Azide ( ) Paradox: A Critical Failure Point

A pervasive issue in bioconjugation is the unexpected failure of SPAAC or CuAAC reactions despite using high-quality reagents. The culprit is almost always Sodium Azide (

Many commercially available antibodies and proteins are stored in buffers containing 0.02% to 0.1%

Causality Rule: A self-validating protocol must mandate a rigorous buffer exchange prior to introducing any azide-based crosslinker.

Self-Validating Experimental Protocol: Orthogonal Dual-Conjugation

The following protocol details the step-by-step methodology for attaching two distinct payloads (e.g., a fluorophore and a targeting peptide) to a central scaffold using Methyltetrazine-amino-PEG9-azide.

Phase 1: Preparation & Buffer Exchange

-

Validate Buffer: Ensure the starting DBCO-modified protein is in a primary amine-free and azide-free buffer (e.g., 1X PBS, pH 7.4).

-

Desalting: If the protein was stored in

, pass the solution through a Zeba™ Spin Desalting Column (or equivalent) pre-equilibrated with 1X PBS. Verify protein recovery via A280 measurement.

Phase 2: SPAAC Ligation (Azide Reactivity)

-

Reagent Preparation: Dissolve Methyltetrazine-amino-PEG9-azide in anhydrous DMSO to create a 10 mM stock solution.

-

Conjugation: Add the crosslinker to the DBCO-protein solution at a 5-to-10-fold molar excess.

-

Incubation: Incubate the mixture at room temperature for 2 to 4 hours. Scientific Insight: Because SPAAC has a

of ~0.3 -

Purification: Remove unreacted crosslinker using a secondary desalting column. This step is critical; free crosslinker will compete for the TCO payload in the next phase.

Phase 3: IEDDA Ligation (Tetrazine Reactivity)

-

TCO Addition: Add the TCO-modified payload (e.g., TCO-Fluorophore) to the purified intermediate at a 2-to-3-fold molar excess.

-

Rapid Incubation: Incubate for 15–30 minutes at room temperature. Scientific Insight: Due to the exceptional kinetics of IEDDA (

> 800 -

Final Polish: Purify the final dual-conjugate via Size Exclusion Chromatography (SEC) or dialysis.

Diagram 2: Self-validating experimental workflow for dual-conjugation.

References

- Vector Labs. "METHYLTETRAZINE-PEG4-AZIDE". Vector Labs Product Specifications.

- Benchchem. "A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain". Benchchem Technical Guides.

- Lumiprobe. "Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?". Lumiprobe Research Notes.

- ACS Publications. "Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions". Organic Letters.

- ACS Publications. "Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation". JACS Au.

Spectroscopic Properties of Methyltetrazine-amino-PEG9-azide for Reaction Monitoring

Executive Summary

This guide details the spectroscopic validation and reaction monitoring of Methyltetrazine-amino-PEG9-azide , a heterobifunctional linker widely used in bioorthogonal chemistry. While the azide moiety serves as a "silent" handle for click chemistry (CuAAC or SPAAC), the Methyltetrazine (Me-Tz) headgroup possesses a distinct

Crucially, this absorbance feature is quenched upon reaction with trans-cyclooctene (TCO), allowing for label-free, real-time kinetic monitoring of the Inverse Electron Demand Diels-Alder (IEDDA) ligation. This document provides the photophysical parameters, a validated step-by-step monitoring protocol, and troubleshooting frameworks for researchers utilizing this probe.

Molecular Architecture & Spectroscopic Signature

To effectively monitor reactions, one must understand the origin of the signal. The Methyltetrazine-amino-PEG9-azide molecule is tripartite:

-

The Chromophore (Methyltetrazine): The 1,2,4,5-tetrazine core is electron-deficient. The "Methyl" substitution at the 6-position (relative to the 3-position linkage) enhances hydrolytic stability compared to Hydrogen-tetrazines, albeit with slightly slower kinetics (

M -

The Spacer (PEG9): A polyethylene glycol chain (

) provides aqueous solubility and reduces steric hindrance. It is spectroscopically transparent in the visible region. -

The Orthogonal Handle (Azide): The

group absorbs in the UV range (

Photophysical Data Table

| Parameter | Value / Range | Notes |

| 520 nm ( | Characteristic "Tetrazine Pink" band ( | |

| Extinction Coefficient ( | ~450 – 600 M | Low compared to fluorophores, but sufficient for mM monitoring. |

| Fluorescence | Negligible / Quencher | Me-Tz acts as a quencher (FRET acceptor) until reacted. |

| Appearance | Pink / Magenta | Disappears upon reaction (turns colorless/pale yellow). |

| Solvent Sensitivity | Low |

Expert Insight: Do not confuse the Methyltetrazine spectral profile with Phenyltetrazines or Pyrimidyltetrazines, which may have red-shifted maxima (530-550 nm) and higher extinction coefficients.

The Photophysics of the IEDDA Reaction

The core utility of this probe lies in the Tetrazine Quench . The IEDDA reaction destroys the extensive conjugation of the tetrazine ring.

Mechanism of Signal Loss

-

Reactants: The Tetrazine core has a low-lying LUMO that allows the

transition at 520 nm. -

Cycloaddition: Reaction with TCO forms a highly strained bicyclic intermediate.

-

Retro-Diels-Alder: Spontaneous release of Nitrogen gas (

) collapses the intermediate into a 4,5-dihydropyridazine (or 1,4-isomer upon tautomerization). -

Result: The product absorbs in the UV/blue region (<350 nm), leaving the 520 nm window transparent.

Protocol: Kinetic Monitoring via UV-Vis

This protocol describes how to determine the reaction completion time or calculate the second-order rate constant (

Materials

-

Probe: Methyltetrazine-amino-PEG9-azide (10 mM stock in DMSO).

-

Substrate: TCO-containing molecule (e.g., TCO-Protein or TCO-PEG).

-

Buffer: PBS, pH 7.4 (Avoid Azide-containing buffers if using the azide end later, though they don't interfere with Tz monitoring).

-

Instrument: UV-Vis Spectrophotometer (path length

cm).

Step-by-Step Workflow

-

Baseline Correction:

-

Blank the spectrophotometer with pure buffer at 520 nm .

-

-

Probe Preparation (The "Pink" Control):

-

Dilute the Me-Tz stock into PBS to a final concentration of 500

M . -

Calculation:

AU. -

Verify: Measure Absorbance. It should be between 0.2 and 0.5 AU. If

, the signal-to-noise ratio will be too poor for kinetic analysis.

-

-

Reaction Initiation:

-

Data Acquisition:

-

Measure

every 10–30 seconds. -

Endpoint: Monitor until

plateaus (usually near 0 for 1:1 stoichiometry).

-

Troubleshooting & Optimization

As a Senior Scientist, I often see errors arise not from the chemistry, but from the handling of the probe.

Common Pitfalls

-

Hygroscopicity of PEG9: The PEG9 linker is hygroscopic. If the solid powder has absorbed water, your weighed mass will be inaccurate, leading to a calculated concentration that is higher than reality.

-

Solution: Always determine concentration spectrophotometrically using

M

-

-

The "False" Plateau: If

does not reach zero despite adding excess TCO, your TCO may be degraded (isomerized to cis-cyclooctene, which is unreactive).-

Validation: Cross-check TCO activity with a fresh batch of Tetrazine.

-

-

Photobleaching: While Me-Tz is relatively photostable, continuous high-intensity illumination in a fluorometer (if used for absorbance) can cause degradation. Use a shutter or lower lamp intensity.

Stability Note

Methyltetrazines are significantly more stable in serum/media than Hydrogen-tetrazines. However, they slowly degrade in the presence of thiols (e.g., DTT, Glutathione) over hours.

-

Rule of Thumb: Perform labeling reactions in <4 hours if free thiols are present.

Orthogonal Applications (The Azide End)

While this guide focuses on the Tetrazine, the Azide is the secondary handle.

-

Sequential Labeling:

-

Step 1: React Me-Tz with TCO-Target (Monitor at 520 nm until clear).

-

Step 2: React the now-anchored Azide with a DBCO-Fluorophore or Alkyne-Biotin.

-

-

Why this order? The IEDDA reaction (Tz+TCO) is orders of magnitude faster than Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Doing the Azide click first might leave unreacted Azides that are hard to quantify.

References

-

BroadPharm. Methyltetrazine-PEG4-azide Technical Data. (Provides spectral baselines for Me-Tz analogs). Link

-

BenchChem. Tetrazine-TCO Reaction Kinetics Optimization: A Technical Support Guide. (Protocol for UV-Vis monitoring).[3][4][5][6] Link

-

Karver, M. R., et al. "Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation."[7] Bioconjugate Chemistry, 2011.[7] (Source for extinction coefficients and substituent effects). Link

-

Blackman, M. L., et al. "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[7] J. Am. Chem. Soc., 2008.[7] (Foundational paper on the mechanism). Link

-

Vector Laboratories. Methyltetrazine Acid Technical Information. (Confirming non-activated building block stability). Link

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Methodological & Application

Application Note: High-Fidelity Live-Cell Imaging via Modular Bioorthogonal Labeling

Protocol: Methyltetrazine-amino-PEG9-azide Bridging Strategy

Abstract & Core Rationale

This application note details a modular "bridging" protocol for live-cell imaging, utilizing Methyltetrazine-amino-PEG9-azide as a heterobifunctional linker. While direct labeling (TCO-Target + Tetrazine-Dye) is common, this two-step bridging strategy offers distinct advantages for advanced microscopy:

-

Modularity: Converts a transient TCO-tagged proteome into a stable Azide-tagged proteome, allowing the subsequent use of any DBCO-functionalized probe (fluorophores, biotin, DNA-barcodes) without re-optimizing the primary transfection.

-

Signal-to-Noise Optimization: Small molecular weight linkers diffuse rapidly and wash out more efficiently than bulky dye-conjugates, reducing non-specific background before the fluorophore is introduced.

-

Stability: The Methyl-substituted tetrazine offers superior hydrolytic stability in serum-containing media compared to Hydrogen-substituted tetrazines (H-Tz), ensuring the probe remains active during incubation.

Scientific Mechanism: The "Click Bridge"

This protocol relies on two orthogonal "click" chemistries occurring in sequence.

The Primary Reaction: IEDDA[1][2]

-

Mechanism: Inverse Electron-Demand Diels-Alder (IEDDA).[1][2][3][4][5][6]

-

Reactants: Trans-cyclooctene (TCO) on the protein of interest (POI) and the Methyltetrazine (MeTz) moiety of the linker.[4]

-

Kinetics:

. -

Why MeTz? While slower than H-Tz (

), Methyltetrazine resists degradation by cellular nucleophiles, making it the preferred choice for intracellular targeting where incubation times exceed 15 minutes.

The Secondary Reaction: SPAAC[8]

-

Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Reactants: The Azide (-N3) moiety of the linker (now attached to the POI) and a Dibenzocyclooctyne (DBCO) derivatized Fluorophore.

-

Kinetics:

. -

Implication: This step is the rate-limiting step and requires higher concentration or longer incubation than the IEDDA step.

The Linker: Methyltetrazine-amino-PEG9-azide

-

PEG9 Spacer: A critical component. The ~40 Å hydrophilic PEG chain prevents quenching of the fluorophore by the protein surface and suppresses non-specific hydrophobic interactions with cellular membranes.

Visual Workflow (Logic Diagram)

Caption: Sequential labeling workflow. The TCO-tagged protein is first bridged by the Methyltetrazine linker, converting it to an azide-reactive species, followed by detection with a DBCO-fluorophore.

Materials & Reagents

| Component | Specification | Recommended Source/Notes |

| Linker | Methyltetrazine-amino-PEG9-azide | BroadPharm / Click Chem Tools. Dissolve to 10 mM in dry DMSO. Store at -20°C. |

| TCO Source | TCO-L-Lysine (TCOK) | For genetic incorporation via PylRS/tRNA pair. |

| Detection | DBCO-Fluorophore | SiR-DBCO (Silicon Rhodamine) for super-resolution/confocal; DBCO-AF488 for standard widefield. |

| Wash Buffer | Live Cell Imaging Solution (LCIS) | Physiological pH (7.4), warm to 37°C. Avoid phenol red if possible. |

| Quench | 3,6-Diphenyl-s-tetrazine (Optional) | Used to quench unreacted TCO if checking background. |

Experimental Protocol

Phase 1: Expression of TCO-Tagged Protein

Prerequisite: Cells (e.g., HEK293T, HeLa) must be co-transfected with the plasmid for the POI (with an Amber stop codon, TAG) and the PylRS/tRNA pair plasmid.

-

Seeding: Plate cells on glass-bottom imaging dishes (e.g., MatTek) to reach 60-70% confluency.

-

Transfection: Transfect plasmids using Lipofectamine or PEI.

-

TCO Pulse: Immediately upon transfection, add TCO-L-Lysine* to the medium (Final concentration: 100 µM ).

-

Expert Tip: TCO is prone to isomerization to the unreactive cis-isomer in the presence of copper or prolonged heat. Use fresh TCO stocks.[5]

-

-

Incubation: Incubate cells for 18–24 hours at 37°C / 5% CO2.

Phase 2: The "Bridge" Labeling (IEDDA)

-

Wash: Gently wash cells 2x with warm LCIS to remove free TCO-Lysine from the media.

-

Linker Incubation: Prepare a working solution of Methyltetrazine-amino-PEG9-azide at 5–10 µM in warm LCIS.

-

Add to cells and incubate for 20–30 minutes at 37°C.

-

Note: Do not exceed 30 minutes significantly; Methyltetrazine is stable, but metabolic turnover can internalize surface receptors.

-

-

Wash (Critical): Wash cells 3x with LCIS (5 minutes per wash).

-

Why? You must remove unreacted linker. Any free linker remaining will react with the DBCO-dye in the next step, creating high background noise.

-

Phase 3: Detection (SPAAC)

-

Dye Incubation: Prepare DBCO-Fluorophore at 1–2 µM in LCIS.

-

Add to cells and incubate for 45–60 minutes at 37°C.

-

Kinetics Note: SPAAC is slower than IEDDA. The longer incubation is necessary to drive the reaction to completion.

-

-

Final Wash: Wash cells 3x with LCIS.

-

Optional: A "back-wash" with 1% BSA in LCIS can help remove hydrophobic dyes (like SiR) stuck to the glass or membrane.

-

-

Imaging: Image immediately in LCIS.

Data Analysis & Troubleshooting

Kinetics Comparison Table

Understanding the rate constants is vital for timing the steps.

| Reaction Step | Chemistry | Rate Constant ( | Recommended Time | Critical Constraint |

| Step 1 (Bridge) | MeTz + TCO (IEDDA) | ~1,000 | 20 min | Fast; highly specific. |

| Step 2 (Detect) | Azide + DBCO (SPAAC) | ~0.3 | 45-60 min | Slow; requires higher conc. or time. |

| Control | H-Tz + TCO | >10,000 | 5 min | H-Tz is unstable in serum (degrades). |

Troubleshooting Guide

-

Issue: No Signal.

-

Cause 1: TCO isomerization. Fix: Ensure TCO-Lysine is stored at -80°C and dissolved fresh. Avoid media with high thiol content during expression if possible.

-

Cause 2:[5] Steric hindrance. Fix: The POI might bury the TCO site. Move the TAG codon to a solvent-exposed loop or terminus.

-

-

Issue: High Background.

-

Cause 1: Incomplete washout of the Linker (Step 2). Fix: Increase wash volume and frequency between Phase 2 and Phase 3.

-

Cause 2:[5] Dye Aggregation. Fix: Use sulfonated DBCO dyes (e.g., sCy5-DBCO) or lower the dye concentration to 500 nM.

-

-

Issue: Intracellular Background (Punctate).

-

Cause: Endocytosis of the dye. Fix: Perform labeling at 4°C (if studying surface proteins) to stop endocytosis, or use fluorogenic dyes (e.g., SiR) that only fluoresce upon binding (though SiR is always fluorescent, its quantum yield increases in polar environments/binding).

-

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society.

-

Lang, K., et al. (2012). Genetic encoding of bicyclononynes and trans-cyclooctenes for site-specific protein labeling in vitro and in live mammalian cells. Nature Chemistry.

-

Nikić, I., et al. (2014). Debugging eukaryotic genetic code expansion for site-specific protein labeling. Nature Protocols.

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.

-

BroadPharm. Product Specification: Methyltetrazine-PEG-Azide Reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescent labeling of peptides with Methyltetrazine-amino-PEG9-azide

Application Note: Site-Specific Dual-Fluorescent Labeling of Peptides via the Trifunctional Scaffold Methyltetrazine-amino-PEG9-azide

Executive Summary & Mechanistic Rationale

The development of multiplexed peptide probes—such as Förster Resonance Energy Transfer (FRET) sensors, theranostic agents, and dual-targeted radiopharmaceuticals—requires bioconjugation strategies that are rapid, high-yielding, and strictly orthogonal. Traditional multiplexing often suffers from cross-reactivity, steric hindrance, and poor aqueous solubility.

The mechanistic causality of this scaffold is defined by its three functional groups:

-

Primary Amine (

) : Enables covalent attachment to peptide carboxylic acids (e.g., C-terminus, Asp, or Glu residues) via standard EDC/sulfo-NHS activation [1]. -

Methyltetrazine (mTz) : Drives an ultra-fast Inverse Electron-Demand Diels-Alder (IEDDA) reaction with Trans-Cyclooctene (TCO) functionalized fluorophores. The addition of the methyl group stabilizes the tetrazine against aqueous degradation while maintaining exceptional reaction kinetics [2].

-

Aliphatic Azide (

) : Facilitates Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO) functionalized fluorophores. This copper-free click chemistry preserves peptide bioactivity and prevents metal-induced fluorophore quenching [3]. -

PEG9 Spacer : The 9-unit polyethylene glycol chain provides a ~3.5 nm flexible hydrodynamic radius. This is a critical design choice: it enhances the aqueous solubility of hydrophobic fluorophores and acts as a steric buffer, preventing self-quenching between the two attached dyes.

Fig 1: Mechanistic pathway of the trifunctional linker demonstrating orthogonal reactivity.

Experimental Design: The Causality of Workflow

When designing a dual-labeling workflow, the sequence of reactions is not arbitrary; it is dictated by reaction kinetics and steric dynamics.

-

Why Amidation First? The EDC/sulfo-NHS coupling must be performed first. If bulky fluorophores were clicked onto the scaffold beforehand, the resulting steric mass would severely hinder the amidation of the peptide's carboxyl groups.

-

Why IEDDA Second and SPAAC Third? IEDDA is orders of magnitude faster (

) than SPAAC (

Fig 2: Stepwise workflow for dual-fluorescent peptide labeling using orthogonal click chemistry.

Quantitative Data & Reaction Parameters

To ensure a self-validating and highly efficient protocol, adhere to the kinetic and stoichiometric parameters outlined below.

Table 1: Comparison of Bioorthogonal Reaction Kinetics for Dual Labeling

| Reaction Type | Functional Pairs | 2nd Order Rate Constant ( | Byproducts | Optimal pH |

| Amidation | Primary Amine + NHS-Ester | ~10 - 50 | NHS leaving group | 7.2 - 8.0 |

| IEDDA | Methyltetrazine + TCO | Nitrogen gas ( | 4.0 - 9.0 | |

| SPAAC | Aliphatic Azide + DBCO | None | 4.0 - 9.0 |

Table 2: Recommended Stoichiometry for Stepwise Conjugation

| Component | Equivalents (Molar) | Concentration | Incubation Time |

| Target Peptide | 1.0 eq | 1 - 5 mM | N/A |

| EDC / sulfo-NHS | 10.0 eq / 25.0 eq | 10 - 50 mM | 15 min (Activation) |

| Methyltetrazine-amino-PEG9-azide | 5.0 eq | 5 - 25 mM | 2 hours |

| TCO-Fluorophore 1 (e.g., Cy5) | 1.1 eq (relative to peptide) | 1 - 5 mM | 30 minutes |

| DBCO-Fluorophore 2 (e.g., Cy3) | 1.5 eq (relative to peptide) | 1.5 - 7.5 mM | 4 hours |

Step-by-Step Methodologies

This protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the intermediate mass shift via Liquid Chromatography-Mass Spectrometry (LC-MS).

Phase 1: Peptide Carboxyl Activation & Scaffold Attachment

Causality Note: EDC activation is highly efficient at mildly acidic pH, whereas the subsequent amine reaction requires a slightly basic pH to ensure the amine is deprotonated and nucleophilic [1].

-

Activation: Dissolve the target peptide (1.0 eq) in 0.1 M MES buffer (pH 6.0). Add EDC (10.0 eq) and sulfo-NHS (25.0 eq). Vortex gently and incubate at room temperature (RT) for 15 minutes to form the active sulfo-NHS ester.

-

Conjugation: Add Methyltetrazine-amino-PEG9-azide (5.0 eq) to the reaction mixture. Immediately adjust the pH to 7.5 - 8.0 using 1 M Sodium Bicarbonate buffer.

-

Incubation: Protect from light and incubate for 2 hours at RT under continuous agitation.

-

Validation (Critical): Quench the reaction with 50 mM Tris buffer. Analyze a 5 µL aliquot via LC-MS. You must observe a mass shift corresponding to the exact mass of the linker minus

. Proceed only when >90% conversion is confirmed. -

Purification: Purify the peptide-linker conjugate via semi-preparative RP-HPLC to remove excess linker and EDC/NHS byproducts. Lyophilize the collected fractions.

Phase 2: Ultra-Fast IEDDA Fluorescent Labeling

Causality Note: Because the IEDDA reaction releases

-

Reconstitution: Dissolve the purified peptide-linker conjugate in 1X PBS (pH 7.4) to a concentration of 1 mM.

-

Labeling: Add TCO-Fluorophore 1 (1.1 eq) dissolved in anhydrous DMSO (ensure DMSO does not exceed 10% of the final volume to prevent peptide precipitation).

-

Incubation: Incubate at RT for 30 minutes.

-

Validation: Analyze via LC-MS. The mass will shift by the mass of the TCO-Fluorophore minus 28 Da (loss of

). The tetrazine absorption peak (~520 nm) will also disappear, providing a visual/spectrophotometric validation of completion.

Phase 3: Orthogonal SPAAC Fluorescent Labeling

Causality Note: SPAAC relies purely on the release of ring strain in the DBCO moiety. It is slower than IEDDA, requiring a slight molar excess and longer incubation to reach >95% yield [3].

-

Labeling: Directly to the Phase 2 reaction mixture, add DBCO-Fluorophore 2 (1.5 eq) dissolved in DMSO.

-

Incubation: Incubate at RT for 4 hours (or overnight at 4°C for sterically hindered peptides).

-

Final Validation: Confirm the final dual-labeled mass via LC-MS.

-

Final Purification: Isolate the dual-labeled peptide using RP-HPLC. Monitor multiple wavelengths corresponding to the peptide backbone (214 nm), Fluorophore 1, and Fluorophore 2 to collect the perfectly multiplexed product.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press / Elsevier. URL:[Link]

-

Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PubMed Central (PMC). URL:[Link]

-

Dommerholt, J., Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PubMed Central (PMC). URL:[Link]

Advanced Bioconjugation Protocol: Site-Specific Attachment of Methyltetrazine-PEG9-Azide to Alkyne-Modified Molecules

Introduction & Mechanistic Rationale

The development of highly modular, multi-stage bioconjugation workflows relies heavily on heterobifunctional crosslinkers. Methyltetrazine-PEG9-Azide is a premier linker designed for dual-click chemistry strategies, enabling the sequential attachment of complex payloads to biomolecules.

To utilize this linker effectively, one must understand the causality behind its structural design:

-

Methyltetrazine (MeTz) Terminus: The tetrazine moiety is reserved for a downstream Inverse Electron Demand Diels-Alder (IEDDA) reaction with strained alkenes (e.g., trans-cyclooctene or TCO). The addition of a methyl group to the tetrazine ring (as opposed to an unsubstituted H-tetrazine) is a critical design choice; the electron-donating methyl group significantly enhances the chemical stability of the ring in aqueous environments, preventing spontaneous degradation while maintaining an exceptionally fast second-order reaction rate[1][2].

-

PEG9 Spacer: Hydrophobic payloads (such as certain fluorophores or cytotoxic drugs) often induce protein aggregation. The 9-unit polyethylene glycol (PEG) chain acts as a thermodynamic shield, imparting essential hydrophilicity to the conjugate and minimizing steric hindrance during the dual-click process.

-

Azide Terminus: An inert, bioorthogonal handle that reacts selectively with alkynes to form a stable triazole linkage.

The Core Challenge: Tetrazine Stability

The primary technical hurdle in this workflow is attaching the azide to an alkyne without destroying the highly reactive tetrazine group. Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst[3][4]. However, tetrazines are highly susceptible to reduction by ascorbate , which rapidly converts them into biologically inactive dihydrotetrazines[2]. Furthermore, Cu(I) can generate reactive oxygen species (ROS) that oxidatively damage the linker[3].

The Solution: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO, BCN) is the authoritative gold standard for this workflow[5][6]. Because SPAAC is copper-free and reductant-free, it ensures >95% preservation of the methyltetrazine moiety. If CuAAC is strictly required (i.e., only a terminal alkyne is available), the protocol must be heavily modified with excess THPTA ligand to sequester copper and strictly limited ascorbate to prevent tetrazine reduction[3].

Workflow & Chemical Logic Visualization

Figure 1: Workflow of the dual-click strategy utilizing Methyltetrazine-PEG9-Azide.

Figure 2: Chemical logic dictating the choice of cycloaddition to preserve tetrazine integrity.

Quantitative Method Comparison

| Parameter | SPAAC (DBCO/BCN) | CuAAC (Terminal Alkyne) |

| Alkyne Requirement | Strained Cyclooctyne (e.g., DBCO) | Terminal Alkyne |

| Catalyst / Reductant | None | Cu(I) / Sodium Ascorbate |

| Tetrazine Preservation | Excellent (>95%) | Poor to Moderate (Requires optimization) |

| Reaction Kinetics | Fast (Incubation 2-4 hours) | Moderate (Incubation 1-2 hours) |

| Biocompatibility | High (In vivo compatible)[5] | Low (Cytotoxic copper, ROS generation)[3] |

| Self-Validation Marker | DBCO consumption at 310 nm[6] | Fluorogenic model reaction[3] |

Experimental Protocols

Protocol A: Copper-Free SPAAC (Recommended)

This protocol utilizes a DBCO-modified biomolecule. The absence of copper and ascorbate ensures the methyltetrazine moiety remains fully active for downstream IEDDA reactions[5][6].

Materials:

-

DBCO-functionalized biomolecule (e.g., antibody, protein, or oligonucleotide).

-

Methyltetrazine-PEG9-Azide (10 mM stock in anhydrous DMSO).

-

Reaction Buffer: PBS (pH 7.4). Crucial: Do not use buffers containing sodium azide, as it will competitively consume the DBCO[6].

Step-by-Step Methodology:

-

Preparation: Dilute the DBCO-modified biomolecule in PBS to a concentration of 1–10 mg/mL[6].

-

Baseline Validation (A520 & A310): Take a baseline UV-Vis absorbance reading of the biomolecule at 310 nm (DBCO peak).

-

Conjugation: Add a 5- to 10-fold molar excess of Methyltetrazine-PEG9-Azide to the DBCO-biomolecule solution. Ensure the final concentration of DMSO remains below 10% (v/v) to prevent protein denaturation[6].

-

Incubation: Incubate the reaction mixture at room temperature for 2 to 4 hours, or overnight at 4°C. Protect from light.

-

System Validation:

-

DBCO Consumption: Measure absorbance at 310 nm. A significant decrease indicates successful triazole formation[6].

-

Tetrazine Integrity: Measure absorbance at 520 nm. The distinct pink hue and A520 peak confirm the methyltetrazine ring is intact and ready for IEDDA.

-

-

Purification: Remove unreacted Methyltetrazine-PEG9-Azide using a size-exclusion chromatography (SEC) column or a spin desalting column equilibrated with PBS[6].

Protocol B: Modified CuAAC (For Terminal Alkynes)

If the target molecule only possesses a terminal alkyne, CuAAC must be used. This protocol is heavily modified from standard CuAAC procedures to protect the tetrazine from ascorbate-driven reduction by utilizing a high ratio of THPTA ligand[3][4].

Materials:

-

Terminal alkyne-modified biomolecule.

-

Methyltetrazine-PEG9-Azide (10 mM stock in DMSO).

-

CuSO₄ (20 mM aqueous stock)[4].

-

THPTA Ligand (50 mM aqueous stock)[4].

-

Sodium Ascorbate (100 mM aqueous stock, freshly prepared)[3].

Step-by-Step Methodology:

-

Preparation: Dilute the alkyne-modified biomolecule in PBS (pH 7.4).

-

Linker Addition: Add a 10-fold molar excess of Methyltetrazine-PEG9-Azide to the solution.

-

Catalyst Complex Formation (Critical Step): In a separate microcentrifuge tube, premix the CuSO₄ and THPTA ligand at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 10 µL of 50 mM THPTA). Incubate this premix for 5 minutes at room temperature. Causality: The 5:1 THPTA-to-Copper ratio completely coordinates the Cu(I), acting as a sacrificial reductant and preventing ROS generation that would otherwise destroy the tetrazine[3].

-

Catalyst Addition: Add the Cu/THPTA complex to the main reaction tube (final copper concentration should be ~0.25 mM)[3].

-

Initiation: Add sodium ascorbate to a final concentration of exactly 2.5 mM[3]. Do not exceed this concentration, as excess ascorbate will reduce the methyltetrazine.

-

Incubation: Mix thoroughly and incubate for 1 hour at room temperature in the dark[3][4].

-

Quenching & Purification: Immediately quench the reaction by adding EDTA to a final concentration of 10 mM to strip the copper. Purify the conjugate via SEC or dialysis.

-

System Validation: Verify the presence of the tetrazine by confirming absorbance at 520 nm. If the A520 peak is absent, the tetrazine was reduced, and the ascorbate concentration must be further lowered in subsequent optimizations.

References

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC / NIH URL:[Link]

-

Achieving Controlled Biomolecule–Biomaterial Conjugation Source: PMC / NIH URL:[Link]

-

Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation Source: JACS Au / ACS Publications URL:[Link]

Sources

- 1. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

Site-specific protein modification using Methyltetrazine-amino-PEG9-azide

Application Note: Site-Specific Protein Modification using Methyltetrazine-amino-PEG9-azide [1][2]

Executive Summary

This guide details the application of Methyltetrazine-amino-PEG9-azide (often referred to as Methyltetrazine-PEG9-Azide or MeTz-PEG9-N3) in site-specific protein modification.[1][2] This heterobifunctional linker serves as a critical "chemical bridge," enabling the conversion of Trans-Cyclooctene (TCO) -tagged proteins into Azide -functionalized scaffolds.[1][2]

This methodology leverages the exceptional kinetics of the Inverse Electron Demand Diels-Alder (IEDDA) reaction (

Chemical Basis & Mechanism[1][2][3]